molecular formula C29H28N2S B3129944 2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole CAS No. 339277-21-3

2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole

Cat. No. B3129944
CAS RN: 339277-21-3
M. Wt: 436.6 g/mol
InChI Key: AFUOVZAIWWLGGW-UHFFFAOYSA-N
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Description

2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.

Scientific Research Applications

Luminescent Sensors for Ion Detection

Imidazole derivatives have been highlighted for their role as luminescent sensors. Specifically, certain imidazole-based chemosensors have demonstrated the ability to reversibly detect cyanide and mercury ions. These compounds, characterized using various spectroscopic techniques, show exclusive sensitivity towards CN- ions, leading to fluorescence quenching and a decrease in singlet state life time. Their reversible and reusable nature for detecting CN- and Hg2+ ions enhances their applicability in the field of chemical sensing and environmental monitoring (Emandi et al., 2018).

Catalyst in Imidazole Synthesis

Imidazole derivatives are also significant in synthetic chemistry. Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl]ester) has been used as a recyclable catalyst in the synthesis of 1,2,4,5-tetrasubstituted imidazoles. This process involves a four-component condensation under solvent-free conditions, highlighting the catalyst's recyclability and its potential in sustainable chemical synthesis processes (Tavakoli et al., 2012).

Local Anesthetic Agents

Certain imidazole derivatives have been synthesized and assessed for their local anesthetic effects, showing considerable activity with minimal toxicity. These derivatives have been synthesized using a one-pot, four-component reaction, demonstrating not only their therapeutic potential but also the efficiency of their synthesis process. Comparisons to standard agents like lidocaine further underline their potential in medical applications (Ran et al., 2015).

Luminescent Materials

Imidazole-derived compounds have been synthesized for applications in blue light-emitting devices. These compounds' thermal stabilities, photophysical, and electrochemical properties have been extensively studied, with some demonstrating impressive electroluminescence performance. This research underscores the role of imidazole derivatives in the development of advanced materials for optoelectronic applications (Li et al., 2021).

properties

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-ynylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2S/c1-5-20-31-27(24-14-10-7-11-15-24)26(23-12-8-6-9-13-23)30-28(31)32-21-22-16-18-25(19-17-22)29(2,3)4/h1,6-19H,20-21H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUOVZAIWWLGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC(=C(N2CC#C)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole
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2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole
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2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole
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2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole
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2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole
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2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole

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